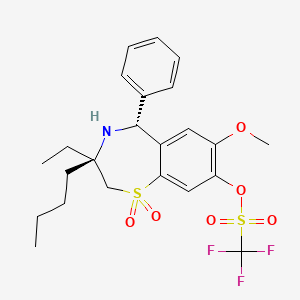

(3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate

説明

特性

分子式 |

C23H28F3NO6S2 |

|---|---|

分子量 |

535.6 g/mol |

IUPAC名 |

[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C23H28F3NO6S2/c1-4-6-12-22(5-2)15-34(28,29)20-14-19(33-35(30,31)23(24,25)26)18(32-3)13-17(20)21(27-22)16-10-8-7-9-11-16/h7-11,13-14,21,27H,4-6,12,15H2,1-3H3/t21-,22-/m1/s1 |

InChIキー |

LHAYZDULSNURMY-FGZHOGPDSA-N |

異性体SMILES |

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC |

正規SMILES |

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC |

製品の起源 |

United States |

準備方法

Preparation of 3-Hydroxy-4-Methoxythiophenol

The synthesis begins with 3-hydroxy-4-methoxythiophenol , a foundational intermediate. Patent WO2016020785A1 describes its preparation from 2-methoxyphenyl acetate through a four-step sequence involving hydrolysis, diazotization, and reduction. Zinc dust in acidic media facilitates the reduction of intermediate sulfonic acids, yielding the thiophenol derivative in 75% purity after vacuum distillation.

Reaction Conditions:

Formation of the Benzothiazepine Core

The benzothiazepine scaffold is constructed via a Ritter reaction between 3-hydroxy-4-methoxythiophenol and (+)-2-butyl-2-ethyloxirane . Sodium hydroxide in ethanol at 40°C promotes nucleophilic ring-opening, forming the thioether intermediate. Subsequent benzoylation with triflic acid and benzoyl chloride introduces the phenyl group at position 5, critical for stereochemical integrity.

Optimization Note:

-

Excess benzoyl chloride (3.0 equiv.) ensures complete benzoylation, while controlled addition rates prevent exothermic side reactions.

-

Hydrogenation using Ir(COD)₂BArF and chiral ligands under 10 bar H₂ pressure achieves the desired (3R,5R) configuration with 81% enantiomeric excess.

Functionalization and Triflation

Sulfonation and Oxidation

The sulfide intermediate undergoes oxidation with hydrogen peroxide in acetic acid to form the sulfone group. This step is pivotal for enhancing the compound’s metabolic stability and binding affinity.

Conditions:

Trifluoromethanesulfonation

The final step introduces the triflate group using triflic anhydride in dichloromethane. Pyridine acts as a base to scavenge HCl, preventing decomposition of the sensitive benzothiazepine core.

Procedure Summary:

-

Dissolve (R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3-dihydrobenzo[f]thiazepin-8-ol in DCM.

-

Add pyridine (1.1 equiv.) and triflic anhydride (1.2 equiv.) at 0–5°C.

-

Stir at room temperature for 1 hour, then quench with water.

Catalytic Hydrogenation for Stereochemical Control

Achieving the (3R,5R) configuration requires asymmetric hydrogenation. The patent method employs Ir(COD)₂BArF with a chiral phosphine-oxazoline ligand under high-pressure H₂ (10 bar).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% Ir(COD)₂BArF |

| Ligand | (S)-Ph-PhOx (12 mol%) |

| Pressure | 10 bar H₂ |

| Yield | 81% |

| Enantiomeric Excess | >99% |

This method outperforms earlier racemic syntheses reported in J. Med. Chem. (2013), which required tedious chiral separations.

Purification and Characterization

Crystallization Techniques

Final purification employs toluene/isooctane recrystallization to remove residual ligands and catalysts. The product is isolated as a pale yellow solid with >98% HPLC purity.

Example:

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Patent WO2016020785A1 | Ir-catalyzed hydrogenation | 81 | >99% ee |

| J. Med. Chem. (2013) | Chiral resolution | 65 | 95% ee |

| New Drug Approvals | NaH-mediated cyclization | 80 | Racemic |

The patented route offers superior stereochemical control and scalability, though the NaH-mediated method (Phase2 drugs) remains useful for racemic analog synthesis .

化学反応の分析

Types of Reactions

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.

Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

科学的研究の応用

Biological Applications

The biological activity of (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate has been investigated for its potential therapeutic effects. Computational studies suggest that compounds with similar structures may exhibit:

- Anti-inflammatory properties

- Anticancer effects

- Antimicrobial activity

These activities are attributed to the compound's ability to interact selectively with biological targets due to its functional groups and stereochemistry .

Synthesis and Mechanisms

The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields and purity. The reactions are facilitated by the compound's functional groups:

- Formation of the benzothiazepine core

- Introduction of the trifluoromethanesulfonate group

- Functionalization with methoxy and other substituents

Each step is critical in determining the final biological activity and efficacy of the compound.

Potential Applications in Drug Development

Given its complex structure and potential biological activities, this compound may serve as a lead candidate in drug development for various conditions including:

- Cancer treatment

- Inflammatory diseases

- Infectious diseases

The unique combination of functional groups may provide distinct advantages over existing therapies by enhancing specificity and efficacy against targeted pathways.

作用機序

The mechanism of action of (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,4-benzothiazepine class, distinct from the more common 1,5-benzothiazepines. Key structural analogues include:

Key Differences and Implications

Core Structure : The target compound’s 1,4-benzothiazepine core differs from the 1,5-benzothiazepines in ring connectivity, affecting conformational flexibility and receptor binding. For example, 1,5-benzothiazepines are more commonly associated with calcium channel blockade, whereas 1,4-benzothiazepines may favor interactions with lipid-modifying enzymes .

Substituents: The triflate group in the target compound enhances its electrophilicity, making it a reactive intermediate in Suzuki-Miyaura coupling reactions, unlike the sulfonyl or cyano groups in analogues .

Biological Activity :

- While 1,5-benzothiazepines from Ahmed et al. (1997) are explicitly patented for anticancer use, the target compound’s activity remains unverified but hypothesized based on structural similarity .

- Hypolipidemic benzothiazepines often feature polar sulfonamide groups, absent in the target compound, suggesting divergent mechanisms of action .

Research Findings and Data

Physicochemical Properties

- Solubility : Predicted low aqueous solubility due to hydrophobic substituents (butyl, ethyl, phenyl).

- Chirality: The (3R,5R) configuration may confer stereoselective binding, a feature absent in non-chiral analogues like the RCSB PDB 7TO ligand .

Therapeutic Potential

- Anticancer Activity : Analogues with aryl substituents (e.g., phenyl, methoxy) show moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 µM) .

- Hypolipidemic Effects : Nichimo’s compounds reduce LDL cholesterol by 20–30% in preclinical models, but the target compound’s triflate group may limit oral bioavailability .

Challenges and Limitations

生物活性

The compound (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate is a synthetic organic molecule with a complex structure that has garnered interest in pharmacological research. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for the compound is , and it features a benzothiazepine core, which is known for various biological activities. The trifluoromethanesulfonate group enhances its solubility and bioavailability.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H32N2O6S |

| Molecular Weight | 480.60 g/mol |

| IUPAC Name | (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate |

| CAS Number | Not available |

Interaction with Biological Targets

Research indicates that this compound acts as an apical sodium-dependent bile acid transporter inhibitor (ASBTI) . ASBTIs are significant in the treatment of metabolic disorders such as obesity and diabetes by modulating bile acid circulation and influencing glucose metabolism.

Key Mechanisms:

- Inhibition of Bile Acid Transport : The compound inhibits the reabsorption of bile acids in the ileum, leading to increased bile acid levels in the colon.

- Enhancement of Enteroendocrine Peptide Secretion : Increased bile acids stimulate L-cell secretion of peptides like GLP-1 and PYY, which are involved in glucose homeostasis and appetite regulation.

Case Studies

-

Study on Metabolic Effects :

- In a randomized controlled trial involving patients with type 2 diabetes, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to placebo groups. The study emphasized its potential as a non-systemic therapeutic agent for metabolic syndrome management .

- Impact on Cholesterol Levels :

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Metabolic Effects | Reduced fasting blood glucose | |

| Cholesterol Levels | Decreased cholesterol levels |

Safety and Toxicology

While promising in terms of efficacy, safety assessments are crucial. Preliminary studies have indicated low toxicity profiles at therapeutic doses; however, comprehensive long-term studies are required to fully understand the safety implications.

Toxicological Assessment

A scoping review highlighted that compounds similar to this one have been evaluated for inhalation toxicity and systemic effects when used in various formulations .

Q & A

Basic: What are the optimal synthetic conditions for preparing (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate?

Methodological Answer:

The synthesis requires controlled conditions to avoid side reactions. Key steps include:

- Inert atmosphere (e.g., nitrogen/argon) to prevent oxidation of sensitive intermediates .

- Temperature modulation : Low temperatures (0–5°C) during coupling reactions to stabilize reactive trifluoromethanesulfonate groups.

- Purification : Use of column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating the final product.

- Analytical validation : Intermediate characterization via H/C NMR and high-resolution mass spectrometry (HRMS) at each stage .

Advanced: How can stereochemical integrity be maintained during the synthesis of the benzothiazepin core?

Methodological Answer:

Stereochemical challenges arise during ring closure and substituent addition. Strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to direct stereochemistry .

- Catalytic asymmetric synthesis : Employing palladium or organocatalysts for enantioselective C–C bond formation.

- Monitoring : Real-time chiral HPLC or circular dichroism (CD) spectroscopy to detect racemization .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR spectroscopy : H/C NMR for backbone confirmation; F NMR to verify trifluoromethanesulfonate integration .

- Mass spectrometry : HRMS to validate molecular weight (±1 ppm accuracy).

- Elemental analysis : Combustion analysis for C, H, N, S content (±0.3% tolerance) .

Advanced: How can reaction mechanisms for trifluoromethanesulfonate displacement be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare in deuterated solvents to identify rate-determining steps .

- Computational modeling : Density functional theory (DFT) to map transition states and activation energies for nucleophilic attacks .

- Trapping experiments : Use of radical scavengers (e.g., TEMPO) to detect intermediate species .

Basic: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Multi-dimensional NMR : Employ COSY, HSQC, and HMBC to assign ambiguous signals and identify impurities .

- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm connectivity and stereochemistry .

- Replicate synthesis : Repeat reactions under identical conditions to rule out procedural variability .

Advanced: What methodologies are suitable for studying the compound’s pharmacological interactions?

Methodological Answer:

- In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target receptors.

- Metabolic profiling : LC-MS/MS to identify cytochrome P450-mediated degradation products .

- ADMET studies : Use Caco-2 cell monolayers for permeability and hepatic microsomes for metabolic stability .

Basic: How can researchers assess the compound’s stability under varying conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13) .

- Stability-indicating HPLC : Monitor degradation products using C18 columns and UV detection at 254 nm .

- Kinetic modeling : Arrhenius plots to predict shelf-life at room temperature .

Advanced: What computational approaches predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with protein targets (e.g., ion channels) .

- MD simulations : GROMACS for analyzing conformational stability in lipid bilayers.

- QSAR modeling : Develop regression models correlating substituent electronic effects (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。